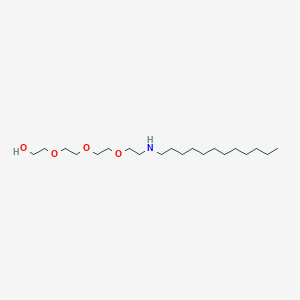
3,6,9-Trioxa-12-azatetracosan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9-Trioxa-12-azatetracosan-1-ol is an organic compound with the molecular formula C20H43NO4. It is known for its unique structure, which includes three oxygen atoms and one nitrogen atom within a long carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxa-12-azatetracosan-1-ol typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a polyethylene glycol derivative with an amine compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9-Trioxa-12-azatetracosan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler alcohols or amines .
Aplicaciones Científicas De Investigación
3,6,9-Trioxa-12-azatetracosan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 3,6,9-Trioxa-12-azatetracosan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9-Trioxa-12-azadocosan-1-ol: This compound has a similar structure but with a shorter carbon chain.
3,6,9,12,15-Pentaoxatricosan-1-ol: Another related compound with additional oxygen atoms in the chain.
Propiedades
Número CAS |
65597-04-8 |
|---|---|
Fórmula molecular |
C20H43NO4 |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(dodecylamino)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-23-17-19-25-20-18-24-16-14-22/h21-22H,2-20H2,1H3 |
Clave InChI |
WZYDDWWVFCEAGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


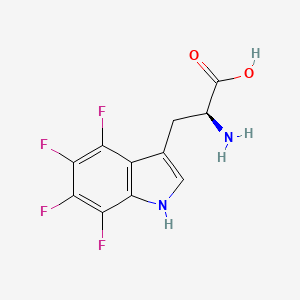
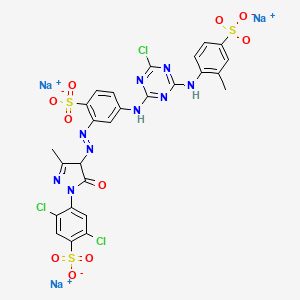
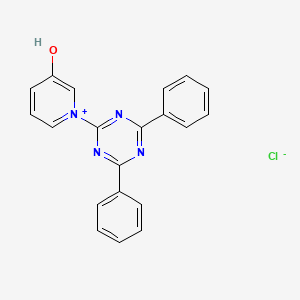
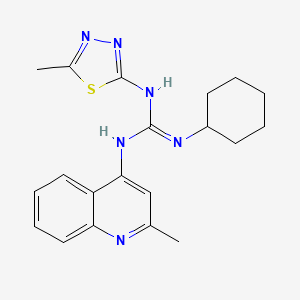
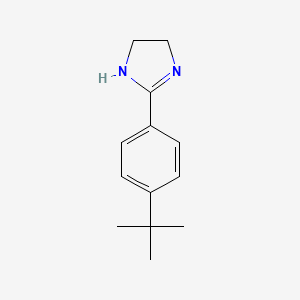
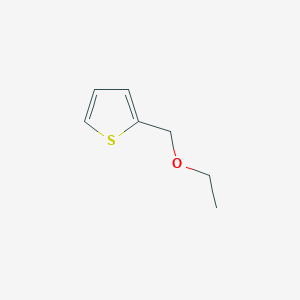
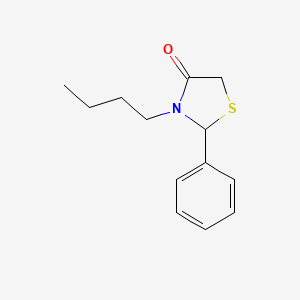

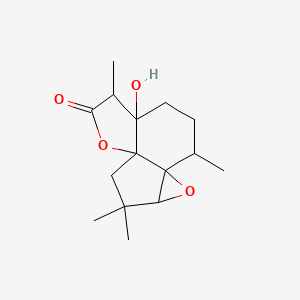
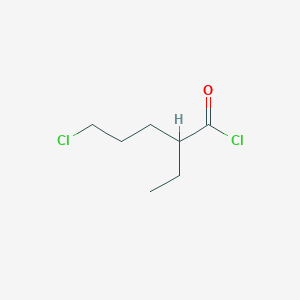
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)



